AR-C155858: A Deep Dive into its Mechanism of Action on Monocarboxylate Transporter 1 (MCT1)
AR-C155858: A Deep Dive into its Mechanism of Action on Monocarboxylate Transporter 1 (MCT1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C155858 is a potent and selective small molecule inhibitor of the monocarboxylate transporters MCT1 and, to a lesser extent, MCT2.[1][2][3][4] It has emerged as a critical tool for studying the roles of these transporters in various physiological and pathological processes, including T-cell activation, cancer metabolism, and neurobiology.[5] This technical guide provides a comprehensive overview of the mechanism of action of AR-C155858 on MCT1, detailing its binding characteristics, inhibitory kinetics, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action
AR-C155858 exerts its inhibitory effect on MCT1 through a non-competitive, tight-binding mechanism. A key feature of its action is that it binds to an intracellular site on the transporter. This necessitates the compound to first traverse the plasma membrane to reach its target. The inhibition is time-dependent and slowly reversible, with maximal inhibition achieved after a pre-incubation period. Following removal of the inhibitor, the restoration of L-lactate uptake is significantly delayed.
Binding Site and Molecular Interactions
The binding site for AR-C155858 is located within the C-terminal half of MCT1, specifically involving transmembrane (TM) helices 7-10. Site-directed mutagenesis and molecular modeling studies have identified several key amino acid residues crucial for inhibitor binding and isoform selectivity. Notably, Phe360 in TM10 and Ser364 have been identified as critical for high-affinity binding. The mutation of these residues to their equivalents in the AR-C155858-insensitive MCT4 results in a significant reduction in inhibitor sensitivity. Further studies have implicated Asn147, Arg306, Ser364, Lys38, Asp302, Leu274, and Ser278 in directing the inhibitor to its binding site and in the overall interaction. Interestingly, some of these residues, such as Lys38, Asp302, and Arg306, are also involved in the substrate translocation mechanism of MCT1.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of AR-C155858 with MCTs.
| Parameter | Value | Cell System/Model | Reference |
| Ki for MCT1 | 2.3 ± 1.4 nM | Rat Erythrocytes | |
| Ki for MCT2 | < 10 nM | Xenopus laevis Oocytes | |
| MCT4 | No significant inhibition up to 10 µM | Xenopus laevis Oocytes | |
| kcat (Turnover number) for MCT1 | 12.2 ± 1.1 s⁻¹ | Rat Erythrocytes | |
| Number of AR-C155858 binding sites (Et) on MCT1 | 1.29 ± 0.09 nmol per ml of packed cells | Rat Erythrocytes |
| Parameter | Value | Cell Line | Reference |
| Km for AR-C155858 uptake | 0.399 ± 0.067 µM | 4T1 Murine Breast Cancer Cells | |
| Vmax for AR-C155858 uptake | 4.79 ± 0.58 pmol/mg/min | 4T1 Murine Breast Cancer Cells | |
| Diffusional Clearance (P) for AR-C155858 uptake | 0.330 ± 0.088 µL/mg/min | 4T1 Murine Breast Cancer Cells |
Signaling Pathways and Cellular Consequences
The inhibition of MCT1 by AR-C155858 has significant downstream effects on cellular metabolism and signaling, particularly in highly glycolytic cells such as activated T-lymphocytes and cancer cells. By blocking the efflux of lactate, AR-C155858 leads to intracellular lactate accumulation and a decrease in intracellular pH. This metabolic disruption can inhibit glycolysis, alter redox balance, and ultimately suppress cell proliferation. In the context of cancer therapy, targeting MCT1 can render cancer cells more susceptible to other treatments and can modulate the tumor microenvironment.
Caption: Mechanism of AR-C155858 action on a glycolytic cell.
Experimental Protocols
Lactate Transport Assay in Xenopus laevis Oocytes
This protocol is used to determine the inhibitory effect of AR-C155858 on specific MCT isoforms expressed heterologously.
Methodology:
-
cRNA Preparation and Oocyte Injection: Synthesize cRNA for the desired MCT isoform (e.g., MCT1, MCT2, or MCT4). Inject the cRNA into Xenopus laevis oocytes and incubate for 72 hours to allow for protein expression.
-
Inhibitor Pre-incubation: Pre-incubate the oocytes in a transport buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, and 20 mM MES, pH 6.0) containing the desired concentration of AR-C155858 for 45 minutes.
-
Lactate Uptake Measurement: Measure the uptake of L-[¹⁴C]lactate (e.g., at a concentration of 0.5 mM) over a short, linear time period (e.g., 2.5 minutes).
-
Data Analysis: Determine the rate of lactate uptake in the presence and absence of the inhibitor to calculate the percentage of inhibition. For determining Ki values, perform inhibitor titrations.
Caption: Workflow for lactate transport assay in Xenopus oocytes.
Lactate Transport Assay in Rat Erythrocytes
This protocol utilizes a native system with high levels of endogenous MCT1 to characterize the inhibitor's kinetics.
Methodology:
-
Erythrocyte Preparation: Obtain fresh rat erythrocytes and wash them in a suitable buffer.
-
Inhibition of Anion Exchanger: Block lactate transport via the anion exchanger (AE1) using an inhibitor such as 5 µM DIDS.
-
Lactate Transport Measurement: Monitor the proton-linked transport of L-lactate (e.g., 10 mM) into the erythrocytes at a controlled temperature (e.g., 6 °C) by measuring the extracellular pH increase using a pH electrode.
-
Inhibitor Titration: Perform the assay with a range of AR-C155858 concentrations to determine the Ki value.
[³H]-AR-C155858 Binding Assay in Xenopus laevis Oocytes
This protocol directly measures the binding of radiolabeled AR-C155858 to MCT1.
Methodology:
-
Oocyte Preparation: Inject oocytes with MCT1 cRNA or water (as a control) and incubate for 3 days.
-
Binding Incubation: Incubate the oocytes in a transport buffer (pH 6.0) containing a known concentration of [³H]-AR-C155858 (e.g., 50 nM) for 45 minutes at room temperature.
-
Membrane Isolation: Isolate the oocyte membranes by homogenization and centrifugation.
-
Scintillation Counting: Solubilize the membrane pellet and measure the amount of bound [³H]-AR-C155858 using a scintillation counter.
-
Data Analysis: Correct for non-specific binding using the data from water-injected oocytes to determine the specific binding of the inhibitor to MCT1.
Caption: Isoform selectivity of AR-C155858 for monocarboxylate transporters.
Conclusion
AR-C155858 is a highly specific and potent inhibitor of MCT1 and MCT2 that acts via a well-characterized intracellular binding mechanism. Its utility in preclinical research has significantly advanced our understanding of the roles of monocarboxylate transporters in health and disease. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers utilizing AR-C155858 in their studies and for those involved in the development of novel MCT inhibitors.
References
- 1. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
